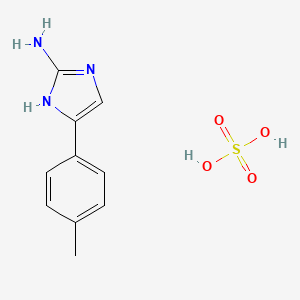
5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-methylphenyl group suggests that the compound may exhibit unique chemical properties due to the electron-donating nature of the methyl group.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is the sequential reaction of allenyl sulfonamides with amines, which allows for the regioselective construction of 4- and 5-functionalized imidazoles, depending on the substituents on the nitrogen atoms . Although the specific synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is influenced by the substituents attached to the imidazole ring. In the case of 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1), the 4-methylphenyl group would likely impact the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The papers provided do not offer specific insights into the molecular structure of this compound, but general principles of imidazole chemistry can be applied to hypothesize its characteristics .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in multi-component condensation reactions to form tetrasubstituted imidazoles . Additionally, they can react with triethylamine to undergo rearrangements, leading to the formation of different heterocyclic compounds such as imidazo[1,2-a]pyridines and indoles . These reactions highlight the versatility and reactivity of imidazole derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) are determined by their molecular structure. The presence of a sulphate group would make the compound more polar and potentially more soluble in water. The specific properties such as melting point, boiling point, solubility, and stability would depend on the precise structure and substituents of the compound. The provided papers do not discuss these properties for the specific compound, but general trends in imidazole chemistry can provide some predictions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVONPTYOYJYAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)


![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)


